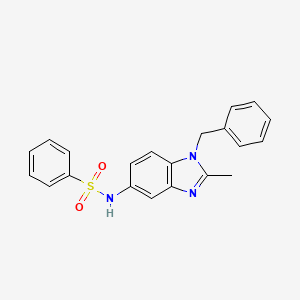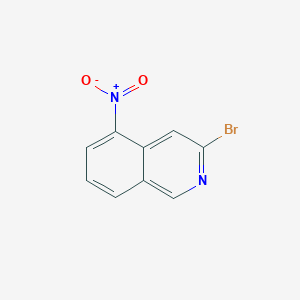
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The unique structure of benzimidazole allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of aromatic aldehydes or cyanogen bromide in acetonitrile solution to achieve the desired benzimidazole derivatives . The reaction conditions often include mild temperatures and the use of solvents such as DMSO or acetonitrile .
Chemical Reactions Analysis
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium metabisulfite, aromatic aldehydes, and cyanogen bromide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial, anticancer, and antiviral agent . Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development . Additionally, benzimidazole derivatives have been explored for their potential use in agricultural and industrial applications, such as fungicides and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways . For example, benzimidazole derivatives are known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization and disrupting microtubule formation . This mechanism is particularly relevant in its anticancer and antiparasitic activities . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological effects .
Comparison with Similar Compounds
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide can be compared with other benzimidazole derivatives, such as albendazole, mebendazole, and thiabendazole . These compounds share a similar benzimidazole core structure but differ in their substituents and specific biological activities . For example, albendazole and mebendazole are widely used as anthelmintic agents, while thiabendazole is known for its antifungal properties .
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1-benzyl-2-methylbenzimidazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c1-16-22-20-14-18(23-27(25,26)19-10-6-3-7-11-19)12-13-21(20)24(16)15-17-8-4-2-5-9-17/h2-14,23H,15H2,1H3 |
InChI Key |
MOQUCHJYOQSASI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12452710.png)
![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B12452712.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12452716.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12452720.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)

![2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12452744.png)


![N-(3-Acetylphenyl)-2-{3-[(3-acetylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12452766.png)
![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B12452775.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B12452778.png)
methanone](/img/structure/B12452780.png)
